molecular formula C18H12BrN B14676544 Benz(a)acridine, 12-(bromomethyl)- CAS No. 34331-96-9

Benz(a)acridine, 12-(bromomethyl)-

Cat. No.: B14676544
CAS No.: 34331-96-9
M. Wt: 322.2 g/mol
InChI Key: OKTYDCKNSZMHJA-UHFFFAOYSA-N
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Description

Benz(a)acridine, 12-(bromomethyl)- is a polycyclic aromatic hydrocarbon (PAH) derivative featuring a bromomethyl (-CH₂Br) substituent at the 12-position of the benz[a]acridine scaffold. The bromomethyl group at position 12 may influence reactivity, metabolic activation, and toxicity, drawing parallels to other substituted benzacridines discussed below.

Properties

CAS No.

34331-96-9

Molecular Formula

C18H12BrN

Molecular Weight

322.2 g/mol

IUPAC Name

12-(bromomethyl)benzo[a]acridine

InChI

InChI=1S/C18H12BrN/c19-11-15-14-7-3-4-8-16(14)20-17-10-9-12-5-1-2-6-13(12)18(15)17/h1-10H,11H2

InChI Key

OKTYDCKNSZMHJA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=NC4=CC=CC=C4C(=C32)CBr

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benz(a)acridine, 12-(bromomethyl)- typically involves the bromination of benz(a)acridine. One common method is the reaction of benz(a)acridine with N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is usually carried out in a solvent like carbon tetrachloride at elevated temperatures .

Industrial Production Methods

Industrial production methods for Benz(a)acridine, 12-(bromomethyl)- are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, ensuring proper handling of reagents and optimization of reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

Benz(a)acridine, 12-(bromomethyl)- can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Benz(a)acridine, 12-(bromomethyl)- has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its interactions with DNA and potential mutagenic effects.

    Medicine: Investigated for its potential use in anticancer therapies due to its ability to intercalate with DNA.

    Industry: Utilized in the production of dyes and pigments.

Mechanism of Action

The mechanism of action of Benz(a)acridine, 12-(bromomethyl)- primarily involves its ability to intercalate with DNA. This intercalation disrupts the normal function of DNA, leading to potential mutagenic and cytotoxic effects. The bromomethyl group can also participate in alkylation reactions with nucleophilic sites on DNA, further contributing to its biological activity .

Comparison with Similar Compounds

Structural and Chemical Properties Comparison

Substituent position and functional groups critically determine the physicochemical behavior of benzacridine derivatives. Key comparisons include:

Compound Substituent(s) logP<sup>a</sup> Molecular Weight Key Properties Source
Benz(a)acridine None 5.466 229.28 Low water solubility; planar structure
12-Methylbenz[a]acridine -CH₃ at 12 N/A 243.30 Inactive in carcinogenicity assays
9,10,12-Trimethylbenz[a]acridine -CH₃ at 9,10,12 N/A 271.36 High hydrophobicity (logP ~5.5)
Benz[c]acridine None (isomeric structure) N/A 229.28 Weak tumor initiator (37% incidence)
trans-3,4-Dihydroxy-3,4-dihydro-B[c]ACR -OH at 3,4 N/A 261.29 6-fold higher tumor activity vs. parent
3,4-Dihydro-B[c]ACR Saturated 3,4 bond N/A 231.30 Most potent initiator (97% incidence)

<sup>a</sup>logP values estimated via Crippen method for parent compounds .

Carcinogenic Activity and Metabolic Activation

Substituents significantly modulate carcinogenicity through metabolic activation to DNA-reactive intermediates:

Tumor-Initiating Activity in Mouse Skin ()

  • Benz[c]acridine (B[c]ACR) : Weak activity (37% tumor incidence at 2.5 μmol) .
  • trans-3,4-Dihydroxy-3,4-dihydro-B[c]ACR : 6-fold more potent than B[c]ACR due to bay-region diol-epoxide formation .
  • 12-Methylbenz[a]acridine: Inactive in subcutaneous carcinogenicity assays; oxidized metabolites (e.g., 5,6-dihydrodiol) show weak activity .

IARC Evaluations

  • Benz[c]acridine : Low tumor incidence in mouse skin; increased bladder tumors in rats (Group 3) .

Mechanistic Note: Bay-region diol-epoxides (e.g., in B[c]ACR derivatives) are critical for DNA adduct formation, while non-bay-region epoxides (e.g., 8,9-diol-10,11-epoxide) are inactive . The bromomethyl group in 12-(bromomethyl)-B[a]ACR may act as a leaving group, forming electrophilic intermediates that bind DNA, akin to 7-methylbenz[c]acridine’s metabolic activation .

Molecular Interactions and Therapeutic Potential

Antiplasmid and Topoisomerase Inhibition

  • Benz[c]acridine Derivatives : K- and L-region molecular orbitals influence antiplasmid activity; charged iminium groups enhance topoisomerase poisoning .
  • Noncharged Analogs: Synthetic benz[a]acridines without iminium groups retain topoisomerase inhibition, suggesting steric/electronic substituent effects .

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